molecular formula C4H9NO2S B1294737 Mecysteine CAS No. 2485-62-3

Mecysteine

Cat. No.: B1294737
CAS No.: 2485-62-3
M. Wt: 135.19 g/mol
InChI Key: MCYHPZGUONZRGO-VKHMYHEASA-N
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Description

Mecysteine, also known as cysteine methyl ester, is an organic compound with the formula HSCH₂CH(NH₂)CO₂CH₃. It is the methyl ester of the amino acid cysteine. This compound is primarily known for its mucolytic activity, which means it helps break down mucus, making it easier to expel from the respiratory tract. This compound is used in the treatment of chronic and acute respiratory disorders associated with productive cough .

Mechanism of Action

Target of Action

Mecysteine is known as a mucolytic agent . Its primary target is the mucus glycoproteins . These glycoproteins are the main components of mucus, which is a protective layer in various parts of the body, including the respiratory tract. Mucus plays a crucial role in trapping and clearing foreign particles and pathogens .

Mode of Action

This compound interacts with its primary targets, the mucus glycoproteins, by breaking some of the chemical bonds between the molecules in mucus . This action results in the breakdown of mucus, making it less viscous and easier to expel from the body .

Biochemical Pathways

By breaking down mucus, this compound may affect the body’s ability to trap and clear foreign particles and pathogens, potentially influencing immune response and respiratory health .

Pharmacokinetics

It is known that this compound is given orally in a usual dose of 200 mg three times daily before meals, reduced to 200 mg twice daily after 6 weeks . This suggests that this compound is well-absorbed orally and is likely metabolized and excreted by the body in a manner that allows for multiple daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the breakdown of mucus. By breaking the chemical bonds between mucus molecules, this compound reduces the viscosity of mucus, making it easier to expel from the body . This can help clear the airways in conditions where mucus buildup is a problem, such as in certain respiratory disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound For example, factors such as diet, lifestyle, and the presence of other medications can potentially affect how this compound is absorbed, distributed, metabolized, and excreted in the body. It is always recommended to take this compound as directed by a healthcare provider and to discuss any potential environmental factors that may affect its use .

Biochemical Analysis

Biochemical Properties

Mecysteine plays a significant role in biochemical reactions, particularly in the depolymerization of mucus. It interacts with mucoproteins by cleaving disulfide bonds, which leads to the breakdown of mucus structure . This interaction is crucial for reducing the viscosity of mucus, thereby facilitating its removal from the respiratory system. This compound also interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are involved in the transsulfuration pathway, converting homocysteine to cysteine .

Cellular Effects

This compound affects various types of cells and cellular processes. In respiratory epithelial cells, this compound reduces the thickness of mucus by breaking down mucoproteins . This action helps in clearing the airways and improving respiratory function. This compound also influences cell signaling pathways related to inflammation and oxidative stress. By reducing mucus viscosity, it indirectly affects gene expression related to mucus production and secretion .

Molecular Mechanism

The molecular mechanism of this compound involves the cleavage of disulfide bonds within mucoproteins, leading to the depolymerization of mucus . This compound acts as a reducing agent, breaking the disulfide bonds and converting them into thiol groups. This reaction decreases the molecular weight and viscosity of mucus, making it easier to expel. This compound also interacts with enzymes involved in the transsulfuration pathway, facilitating the conversion of homocysteine to cysteine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under acidic conditions but can degrade in neutral or slightly alkaline environments . Long-term studies have shown that this compound maintains its mucolytic activity over extended periods, although its effectiveness may decrease slightly due to gradual degradation . In vitro studies have demonstrated that this compound can reduce mucus viscosity within hours of administration, with effects lasting for several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces mucus viscosity without causing significant adverse effects . At higher doses, this compound can cause irritation of the respiratory tract and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level do not significantly increase mucolytic activity but may increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the transsulfuration pathway . It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine. This compound also affects the levels of metabolites such as glutathione, which plays a crucial role in cellular antioxidant defense . By influencing these metabolic pathways, this compound helps maintain cellular redox balance and supports detoxification processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to the respiratory tissues where it exerts its mucolytic effects . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound accumulates in the respiratory tract, where it breaks down mucus and improves airway clearance .

Subcellular Localization

The subcellular localization of this compound is primarily within the respiratory epithelial cells . This compound targets the mucus-producing cells and the mucus itself, breaking down its structure and reducing its viscosity . The compound may also interact with other cellular components involved in mucus production and secretion, although its primary action is on the mucus itself . This compound’s activity is influenced by its localization within the respiratory tract, where it can effectively reduce mucus viscosity and improve respiratory function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mecysteine can be synthesized through the esterification of L-cysteine with methanol in the presence of hydrogen chloride gas. The reaction typically involves polyphosphoric acid as a catalyst and an organic solvent as a crystallizing agent .

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by reacting methionine with hydrochloric acid in the presence of sodium citrate. This method ensures the stability of the compound and is used for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups.

    Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, β-mercaptoethanol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiol groups.

    Substitution: Thioethers, thioesters.

Comparison with Similar Compounds

    Acetylcysteine: Another mucolytic agent used to treat respiratory conditions. It also acts as an antioxidant.

    Carbocysteine: Similar to mecysteine, it is used to reduce mucus viscosity.

    Erdosteine: A mucolytic with additional anti-inflammatory properties.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which allows it to be used as a building block for the synthesis of various heterocycles. Additionally, its effectiveness in breaking down mucus and its stability in hydrochloride form make it a valuable compound in both medical and industrial applications .

Properties

IUPAC Name

methyl (2R)-2-amino-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYHPZGUONZRGO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048365
Record name Methyl L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; Sulfur-like odour
Record name L-Cysteine methyl ester hydrochloride
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble, Soluble (in ethanol)
Record name L-Cysteine methyl ester hydrochloride
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2485-62-3, 18598-63-5
Record name L-Cysteine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2485-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecysteine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mecysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Mecysteine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does Mecysteine interact with antibiotics, and if so, how does this impact treatment?

A: Research suggests that this compound, alongside other L-cysteine derivatives, can potentially reduce the potency of certain antibiotics in vitro. [] This effect seems to be concentration-dependent, with higher concentrations of this compound leading to a more pronounced decrease in antibiotic effectiveness. The study tested this interaction on a range of antibiotics including ampicillin, amoxicillin, and erythromycin, noting varying degrees of impact. This finding highlights the importance of considering potential drug interactions when co-prescribing this compound with antibiotics.

Q2: Beyond its mucolytic properties, are there any other applications of this compound being explored?

A: Recent research explores this compound's potential in materials science, particularly in the development of metal-organic frameworks (MOFs). [] Specifically, a multivariate MOF incorporating this compound alongside L-serine demonstrated enhanced catalytic activity in hemiketalization reactions compared to MOFs composed solely of L-serine or this compound. This finding suggests that the combination of amino acids in MOF construction can lead to synergistic effects and improved catalytic performance, opening new avenues for this compound's application in materials science and catalysis.

Q3: How is this compound typically quantified in pharmaceutical formulations or biological samples?

A: One study employed flow injection analysis with chemiluminescence detection to determine this compound hydrochloride concentration in tablet formulations. [] This method demonstrated high sensitivity, with a detection limit of 9×10-8 g/mL, and good precision, with a relative standard deviation of 0.74%. The study successfully applied this technique to quantify this compound hydrochloride within the tested concentration range (2.0×10-7~8.0×10-6 g/mL), highlighting its potential for quality control in pharmaceutical production.

Q4: Has this compound been investigated as a potential biomarker for any diseases?

A: While not directly investigated as a biomarker itself, one study explored the serum levels of homocysteine, a metabolite related to cysteine metabolism, in patients with macrocytic anemia. [] Researchers observed significantly elevated homocysteine levels in patients with nutritional megaloblastic anemia compared to other types of macrocytic anemia or healthy controls. While this study focuses on homocysteine, it highlights the potential relevance of cysteine metabolism and its associated metabolites in understanding and potentially diagnosing hematological conditions.

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